3-Trimethylsilyl-2-oxazolidinone
Description
Significance in Modern Organic Synthesis and Transformative Reactions
3-Trimethylsilyl-2-oxazolidinone is a cornerstone in contemporary organic synthesis, primarily valued for its role as a versatile protecting group and a reagent in transformative reactions. chemimpex.com Its ability to mask reactive functional groups, such as amines and alcohols, allows for selective chemical modifications on complex molecules, thereby streamlining synthetic pathways and preventing undesirable side reactions. chemimpex.comchemie-brunschwig.ch The trimethylsilyl (B98337) (TMS) group enhances the stability and solubility of the protected molecule, making it compatible with a wide range of reaction conditions. chemimpex.com
Beyond its protective function, this compound participates in a variety of transformative reactions. It has been employed in the synthesis of chiral intermediates, which are crucial for producing enantiomerically pure pharmaceuticals and other biologically active compounds. chemimpex.comrsc.org The oxazolidinone moiety itself is a valuable chiral auxiliary, guiding the stereochemical outcome of reactions to yield specific isomers. rsc.orgunimelb.edu.ausigmaaldrich.com This is particularly important in asymmetric synthesis, where precise control over the three-dimensional arrangement of atoms is paramount. rsc.orgunimelb.edu.au
Furthermore, this compound has found application as a mild and safe surrogate for aziridine (B145994), a highly toxic and reactive substance, in the synthesis of certain nitrogen-containing compounds. umich.edu Its use in this context highlights the trend towards developing safer and more sustainable chemical processes. The compound's ability to facilitate the formation of complex cyclic and heterocyclic structures further underscores its importance in synthetic chemistry. chemimpex.com
Historical Context and Evolution of its Research Applications
The initial research focus on this compound centered on its utility as a silylating agent, a reagent used to introduce a trimethylsilyl group into a molecule. tcichemicals.comcolostate.edu This fundamental application laid the groundwork for its subsequent development as a protecting group for various functional groups, a role that remains central to its use today. chemie-brunschwig.chwikipedia.orgtcichemicals.com
Over time, the scope of research expanded to explore the unique reactivity of the entire molecule. A significant milestone was the recognition of the oxazolidinone ring as a powerful chiral auxiliary. rsc.orgunimelb.edu.ausigmaaldrich.com This discovery opened up new avenues for its use in asymmetric synthesis, enabling the stereocontrolled synthesis of complex molecules with multiple chiral centers. unimelb.edu.aunih.gov
More recently, the applications of this compound have diversified beyond traditional organic synthesis. Researchers have investigated its potential in materials science, particularly in the development of advanced electrolytes for sodium-ion batteries. sciepublish.comsciepublish.comacs.orgresearchgate.netresearchgate.netuwo.ca In this context, it acts as a multifunctional additive that enhances battery performance and stability by removing impurities, preventing electrolyte degradation, and facilitating the formation of protective films on the electrodes. sciepublish.comsciepublish.comresearchgate.netuwo.ca This evolution from a simple silylating agent to a sophisticated multifunctional additive showcases the compound's remarkable versatility and the ongoing innovation in its research applications.
Overview of Current Research Trajectories and Future Prospects
Current research on this compound is proceeding along several exciting trajectories. A major area of focus remains its application in energy storage, specifically in improving the performance and safety of sodium-ion batteries. sciepublish.comsciepublish.comacs.orgresearchgate.netresearchgate.netuwo.ca Scientists are exploring its role in stabilizing electrolytes, particularly those containing fluoroethylene carbonate (FEC), and in forming stable cathode electrolyte interphase (CEI) layers. sciepublish.comsciepublish.comresearchgate.net These studies aim to address key challenges in battery technology, such as dendrite growth and electrolyte decomposition, paving the way for more durable and efficient energy storage solutions. acs.orguwo.ca
In the realm of organic synthesis, researchers continue to devise novel applications for this compound. Its use as a key component in the synthesis of complex natural products and pharmaceuticals remains an active area of investigation. umich.edunih.govpsu.edu The development of new synthetic methodologies that leverage its unique reactivity is a constant pursuit, with an emphasis on creating more efficient and stereoselective reactions.
Future prospects for this compound appear bright. The growing demand for advanced energy storage systems will likely drive further research into its use as an electrolyte additive. As our understanding of its electrochemical properties deepens, more sophisticated applications in battery technology may emerge. In organic synthesis, the push for green and sustainable chemistry may lead to new applications that take advantage of its ability to act as a safe and effective reagent. umich.edu Furthermore, the integration of computational modeling with experimental studies could accelerate the discovery of new reactions and applications for this versatile compound.
| Property | Value |
| CAS Number | 43112-38-5 chemimpex.comscbt.com |
| Molecular Formula | C6H13NO2Si chemimpex.comscbt.comnih.gov |
| Molecular Weight | 159.26 g/mol chemimpex.comscbt.comnih.gov |
| Appearance | Colorless to light yellow or orange liquid chemimpex.comtcichemicals.com |
| Boiling Point | 99 - 100 °C / 6 mmHg chemimpex.com |
| Refractive Index | 1.455 chemimpex.com |
| Synonyms | 2-Oxo-3-(trimethylsilyl)-1,3-oxazolidine, TMSO chemimpex.comtcichemicals.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-trimethylsilyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2Si/c1-10(2,3)7-4-5-9-6(7)8/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKCYOUETBBMFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00195703 | |
| Record name | 3-(Trimethylsilyl)oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00195703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43112-38-5 | |
| Record name | 3-(Trimethylsilyl)-2-oxazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=43112-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Trimethylsilyl)oxazolidin-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043112385 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Trimethylsilyl)oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00195703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(trimethylsilyl)oxazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.981 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies Employing 3 Trimethylsilyl 2 Oxazolidinone
Role as a Versatile Silylating Agent
3-Trimethylsilyl-2-oxazolidinone stands out as a potent silylating agent for a range of organic compounds, including carboxylic acids, alcohols, and carbonyl compounds. cdnsciencepub.comcdnsciencepub.comcapes.gov.br Its reactivity can be modulated by the reaction conditions, such as the presence or absence of a catalyst, making it a flexible tool for synthetic chemists. cdnsciencepub.com
Silylation of Carboxylic Acids
The conversion of carboxylic acids to their corresponding trimethylsilyl (B98337) esters is a common application of TMSO. cdnsciencepub.comresearchgate.net This transformation is valuable as it protects the acidic proton of the carboxyl group, preventing it from interfering in subsequent reactions. wikipedia.org
The silylation of carboxylic acids using TMSO can be efficiently catalyzed by strong acids like triflic acid. cdnsciencepub.com The reaction proceeds rapidly, often at room temperature, with the precipitation of the 2-oxazolidinone (B127357) byproduct, which can be easily removed by filtration. cdnsciencepub.com This method provides high yields of the desired trimethylsilyl carboxylates. cdnsciencepub.com For instance, the reaction of a carboxylic acid with TMSO in the presence of a catalytic amount of triflic acid at 0°C is typically complete within minutes. cdnsciencepub.com
The general procedure involves mixing the carboxylic acid with a stoichiometric amount of TMSO and a catalytic amount of triflic acid. cdnsciencepub.com The reaction mixture is stirred for a short period, and the product can then be isolated by distillation. cdnsciencepub.com
Table 1: Examples of Acid-Catalyzed Silylation of Carboxylic Acids with TMSO
| Carboxylic Acid | Product | Yield (%) |
|---|---|---|
| Acetic Acid | Trimethylsilyl acetate | 95 |
| Propionic Acid | Trimethylsilyl propionate (B1217596) | 96 |
| Benzoic Acid | Trimethylsilyl benzoate | 98 |
Data sourced from a study on silylations with N-trimethylsilyl-2-oxazolidinone and triflic acid catalyst. cdnsciencepub.com
Interestingly, the silylation of carboxylic acids with TMSO can also proceed efficiently in the absence of a catalyst. scite.ai This catalyst-free method offers a milder alternative, which can be advantageous when dealing with sensitive substrates. The reaction is typically carried out by simply heating the carboxylic acid with TMSO. cdnsciencepub.com
Silylation of Alcohols and Hydroxyl Compounds
TMSO is also an effective reagent for the silylation of alcohols and other hydroxyl-containing compounds, converting them into trimethylsilyl ethers. researchgate.nettcichemicals.comorganic-chemistry.orgwikipedia.org This protection strategy is widely used in multi-step syntheses to prevent the hydroxyl group from undergoing unwanted reactions. libretexts.orglibretexts.org
Similar to carboxylic acids, the silylation of alcohols with TMSO can be performed under both acid-catalyzed and neutral conditions. cdnsciencepub.com The acid-catalyzed procedure, using triflic acid, is highly efficient, leading to the rapid formation of trimethylsilyl ethers in high yields. cdnsciencepub.com The general procedure involves stirring a mixture of the alcohol, TMSO, and a catalytic amount of triflic acid at 0°C for a few minutes, followed by distillation to isolate the silylated product. cdnsciencepub.com
The efficiency of this method is demonstrated by the high yields obtained for a variety of primary, secondary, and tertiary alcohols. cdnsciencepub.com
Table 2: Efficiency of Acid-Catalyzed Silylation of Alcohols with TMSO
| Alcohol | Product | Yield (%) |
|---|---|---|
| Methanol | Trimethylsilyl methyl ether | 90 |
| Ethanol | Trimethylsilyl ethyl ether | 92 |
| Isopropanol | Trimethylsilyl isopropyl ether | 94 |
| tert-Butanol | Trimethylsilyl tert-butyl ether | 91 |
Data based on research describing silylations with N-trimethylsilyl-2-oxazolidinone and triflic acid. cdnsciencepub.com
Silylation of Ketones and Carbonyl Compounds
The silylation of ketones and other carbonyl compounds using TMSO leads to the formation of silyl (B83357) enol ethers, which are versatile intermediates in organic synthesis. chemimpex.comorganic-chemistry.orgwikipedia.org Silyl enol ethers can act as enolate equivalents in a variety of carbon-carbon bond-forming reactions. wikipedia.org
The generation of silyl enol ethers from ketones using TMSO is often accomplished in the presence of a strong base and a silylating agent. wikipedia.org However, the use of TMSO in conjunction with an acid catalyst like triflic acid provides an alternative and efficient route. cdnsciencepub.com In this method, trimethylsilyl triflate is generated in situ from TMSO and triflic acid, which then reacts with the ketone in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to yield the silyl enol ether. cdnsciencepub.com This reaction proceeds rapidly at room temperature and affords the products in high yields. cdnsciencepub.com The regioselectivity of the enolization can be influenced by the reaction conditions. cdnsciencepub.com
Table 3: Silylation of Ketones with TMSO/Triflic Acid/DBU
| Ketone | Product | Yield (%) |
|---|---|---|
| Cyclohexanone | 1-(Trimethylsilyloxy)cyclohexene | 95 |
| 2-Methylcyclohexanone | 1-Methyl-2-(trimethylsilyloxy)cyclohexene and 2-Methyl-6-(trimethylsilyloxy)cyclohexene | 92 (89:11 ratio) |
| Acetophenone | 1-Phenyl-1-(trimethylsilyloxy)ethene | 90 |
Data extracted from a study on silylations with N-trimethylsilyl-2-oxazolidinone and triflic acid catalyst. cdnsciencepub.com
The Versatility of this compound in Synthetic Organic Chemistry
A comprehensive analysis of the synthetic methodologies and strategic applications of this compound (TMSO) reveals its significant role as a powerful silylating agent and a versatile protecting group in modern organic synthesis. This article delves into specific applications of TMSO, focusing on its utility in the silylation of various functional groups and its strategic deployment in the protection of amines and alcohols during complex molecular transformations.
This compound (TMSO) has emerged as a highly effective reagent for the introduction of the trimethylsilyl group to a range of organic substrates. Its reactivity, coupled with often mild reaction conditions, makes it a valuable tool for synthetic chemists.
Silylation of Mercaptans
The silylation of thiols to their corresponding trimethylsilyl thioethers is a crucial transformation in organic synthesis, often employed for protection or to modulate reactivity. N-trimethylsilyl-2-oxazolidinone (TMSO), particularly in the presence of a catalytic amount of triflic acid, has proven to be a highly efficient reagent for this purpose. The reaction proceeds rapidly at room temperature, affording high yields of the desired trimethylsilyl thioethers. The by-product, 2-oxazolidinone, is a solid that can be easily removed by filtration, simplifying the purification process.
This method offers a significant advantage over other silylation procedures that may require higher temperatures and longer reaction times. The acid catalysis is notably more effective than basic catalysis for this transformation.
Table 1: Silylation of Thiols with TMSO and Catalytic Triflic Acid
| Thiol | Product | Yield (%) |
| Thiophenol | Phenyl trimethylsilyl sulfide | 95 |
| Benzyl mercaptan | Benzyl trimethylsilyl sulfide | 98 |
| Ethanethiol | Ethyl trimethylsilyl sulfide | 90 |
| 1-Propanethiol | Propyl trimethylsilyl sulfide | 92 |
Reaction Conditions: Thiol (1 eq.), TMSO (1 eq.), Triflic acid (cat.), Room Temperature, 10 min.
Silylation of 1,3-Dicarbonyl Compounds
The formation of silyl enol ethers from 1,3-dicarbonyl compounds is a fundamental strategy in organic synthesis, providing access to key reactive intermediates. N-trimethylsilyl-2-oxazolidinone has been successfully employed for the silylation of β-diketones and other 1,3-dicarbonyl compounds. This method often provides the desired silyl enol ethers in good yields under relatively mild conditions. The reaction of 1,3-diketones with TMSO can lead to the formation of the corresponding γ-keto-trimethylsilyl enol ethers.
Compared to other methods that may require strong bases or high temperatures, the use of TMSO presents a convenient alternative.
Utility as a Key Building Block in Advanced Chemical Synthesis
Beyond its function as a protecting group, this compound serves as a valuable building block in the assembly of complex molecular architectures. Its inherent structure is leveraged to introduce the oxazolidinone moiety, a privileged scaffold in medicinal chemistry, into target molecules.
The oxazolidinone ring is a core component of several important pharmaceuticals. TMSO is employed in the development of pharmaceutical intermediates, where its properties enhance the stability and solubility of drug candidates, a crucial factor for effective formulation. chemimpex.com The compound facilitates the synthesis of complex organic molecules by preventing unwanted side reactions, which is critical in multi-step pharmaceutical manufacturing. chemimpex.com Its applications include the preparation of chiral intermediates, which are essential for producing enantiomerically pure drugs. chemimpex.com
In the intricate field of natural product synthesis, TMSO provides a reliable method for protecting key functional groups while other parts of the molecule are being assembled. chemimpex.com Its ability to be introduced and removed under mild conditions is paramount when dealing with sensitive and complex natural product scaffolds. This allows chemists to navigate complex synthetic routes with greater control and efficiency, ultimately enabling the total synthesis of challenging natural targets. chemimpex.com
Novel Synthetic Reagent Functions of this compound
The reactivity of TMSO extends to novel applications beyond its established roles.
Information regarding the specific use of this compound as a mild and safe aziridine (B145994) surrogate in enantioselective synthesis was not available in the searched sources.
In Situ Generation of Reactive Silyl Donors (e.g., Potassium Trimethylsilanolate)
Extensive research into the applications of this compound does not currently support its use for the in situ generation of potassium trimethylsilanolate. Scientific literature primarily documents this compound as a direct trimethylsilylating agent. researchgate.netchemicalbook.comtcichemicals.comgoogle.com In this capacity, it directly transfers a trimethylsilyl group to various functional groups, a process often facilitated by a catalyst. rsc.org
Conversely, potassium trimethylsilanolate is typically prepared from precursors like hexamethyldisiloxane (B120664) or hexamethyldichlorosilane in reaction with potassium hydroxide. alfa-chemistry.comorgsyn.org It is a distinct reagent employed for specific chemical transformations, such as the cleavage of esters and amides, and as a potent base in cross-coupling reactions. orgsyn.orgorgsyn.org Notably, studies describe the use of potassium trimethylsilanolate to cleave 1,3-oxazolidin-2-one rings, which is the reverse of the proposed in situ generation. tcichemicals.comalfa-chemistry.com
There is no evidence in the reviewed literature of a reaction pathway where this compound reacts with a potassium source to form potassium trimethylsilanolate as a reactive intermediate for subsequent synthetic steps.
Reactivity Profiles and Mechanistic Investigations of 3 Trimethylsilyl 2 Oxazolidinone
Mechanistic Elucidation of Silylation Reactions
3-Trimethylsilyl-2-oxazolidinone is recognized as a potent silylating agent for a range of functional groups, including carboxylic acids, alcohols, 1,3-dicarbonyl compounds, and amino acids. guidechem.comsemanticscholar.org The mechanisms governing these transformations, particularly under catalytic conditions, are crucial to understanding its reactivity.
Detailed Reaction Pathways under Acidic Catalysis (e.g., Triflic Acid)
The silylating power of TMSO is significantly enhanced in the presence of a strong acid catalyst such as trifluoromethanesulfonic acid (triflic acid, TfOH). semanticscholar.org The reaction of TMSO with substrates like carboxylic acids and alcohols proceeds almost instantaneously upon the addition of catalytic amounts of triflic acid, leading to the formation of the corresponding trimethylsilyl (B98337) esters or ethers. semanticscholar.org
The reaction pathway is understood to involve the in situ generation of the highly reactive silylating species, trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf). epdf.pub The mechanism proceeds as follows:
The triflic acid protonates the carbonyl oxygen of the TMSO molecule, activating it.
This activation facilitates the release of the stable, non-nucleophilic 2-oxazolidinone (B127357) molecule. semanticscholar.org
Concurrently, the highly electrophilic trimethylsilyl triflate is formed.
The substrate (e.g., an alcohol, R-OH) then undergoes rapid silylation by the trimethylsilyl triflate to yield the final silylated product (R-OTMS).
A significant advantage of this method is that the byproduct, 2-oxazolidinone, is a solid that precipitates from the reaction mixture, simplifying purification as the desired silylated product can often be directly distilled. semanticscholar.org
Table 1: Silylation of Various Substrates using TMSO and Catalytic Triflic Acid semanticscholar.org This table summarizes the reaction conditions and yields for the silylation of representative substrates.
| Substrate Type | Example Substrate | Product | Yield | Conditions |
|---|---|---|---|---|
| Carboxylic Acid | Benzoic Acid | Trimethylsilyl benzoate | ~95% | 0°C, 3 min |
| Alcohol | Cyclohexanol | Cyclohexyl trimethylsilyl ether | ~98% | 0°C, 3 min |
| Mercaptan | Thiophenol | Phenyl trimethylsilyl sulfide | ~94% | 20°C, 5 min |
Formation and Subsequent Reactivity of Silylated Intermediates
The primary products of TMSO-mediated silylation are silylated intermediates, which serve as versatile building blocks or protected functional groups in multi-step syntheses. guidechem.comcolostate.edu The most common intermediates are silyl (B83357) ethers (from alcohols), silyl esters (from carboxylic acids), and silyl enol ethers (from ketones). semanticscholar.orgcolostate.edu
These intermediates are stable derivatives that can be selectively removed under specific conditions, facilitating complex molecular synthesis. guidechem.com The trimethylsilyl (TMS) ether, for instance, is a widely used protecting group for hydroxyl functionalities. chemie-brunschwig.ch A key aspect of its utility is its stability under certain conditions and its reactivity in others.
In one synthetic application, a hydroxyl group formed from the hydration of an alkyne was protected using TMSO and triflic acid to yield a trimethylsilyl ether. chemistry-chemists.com This silylated intermediate was then subjected to sequential alkylation reactions, demonstrating the ability of the silyl ether to withstand basic, organometallic conditions before its eventual cleavage. chemistry-chemists.com Silyl enol ethers, which can be readily formed from ketones using TMSO, are highly valuable reactive intermediates, particularly in carbon-carbon bond-forming reactions such as aldol (B89426) and Michael additions. semanticscholar.orgcolostate.edu
Participation in Advanced Organic Transformations
Beyond its role as a simple protecting agent, TMSO is integral to several advanced and stereoselective organic reactions.
Diastereoselective Aldol Reactions (e.g., Silylation of Hydroxy Ketones)
In the realm of stereoselective synthesis, TMSO is employed as a silylating agent for the hydroxyl group of β-hydroxy ketones, which are the primary products of aldol reactions. semanticscholar.org This protection is often a critical step, enabling purification or further functionalization of the aldol adduct.
In a reported asymmetric propionate (B1217596) aldol reaction, a chiral ethyl ketone was converted to its lithium enolate and reacted with various aldehydes to produce syn-aldol products with high diastereoselectivity (91:9 to >98:2 dr). semanticscholar.org Following the aldol addition, the resulting β-hydroxy ketone was treated with TMSO and a catalytic amount of triflic acid. This efficiently converted the hydroxyl group to a trimethylsilyl ether, protecting it for subsequent steps. semanticscholar.org This methodology highlights the role of TMSO in facilitating the synthesis and manipulation of complex, stereochemically rich molecules. semanticscholar.org
Table 2: Silylation of an Aldol Adduct with TMSO semanticscholar.org This table details the specific step of silylating a β-hydroxy ketone product.
| Reactant | Reagents | Product | Reaction Time |
|---|
Reactions with Functionalized Silyl Reagents (e.g., (Trifluoromethyl)trimethylsilane)
Functionalized silyl reagents are crucial for introducing specific chemical moieties into a molecule. A prominent example is (Trifluoromethyl)trimethylsilane, often called the Ruppert-Prakash reagent. scribd.comgreyhoundchrom.com This reagent serves as the most popular source for nucleophilic trifluoromethyl groups. scribd.comgreyhoundchrom.com Upon activation with a fluoride (B91410) source, it generates a trifluoromethyl anion (CF₃⁻), which can then add to electrophiles like carbonyl compounds. scribd.comgreyhoundchrom.com While this reagent is a key tool in modern synthesis, the scientific literature does not describe direct reactions between (Trifluoromethyl)trimethylsilane and this compound.
Stabilization of Reactive Intermediates in Chemical Reactions
A notable property of TMSO is its ability to stabilize reactive intermediates, leading to improved yields and selectivity. chemimpex.com This stabilization can occur through several distinct mechanisms.
In a novel application, TMSO has been used as a multifunctional additive in electrolytes for sodium-ion batteries. sciepublish.comsciepublish.com Here, it acts as a scavenger for trace amounts of water and hydrogen fluoride (HF), which are highly detrimental species that cause the degradation of the electrolyte salt (NaPF₆). sciepublish.comsciepublish.com By removing these reactive species, TMSO stabilizes the entire electrolyte system. Furthermore, it promotes the formation of a stable cathode electrolyte interphase (CEI) film, which protects the cathode from structural damage and improves the long-term performance of the battery. sciepublish.comsciepublish.com
In a more traditional synthetic context, TMSO has been used to trap and stabilize reactive alkoxide intermediates. During the synthesis of a key intermediate for the radiation sensitizer (B1316253) RB 6145, a nucleophilic ring-opening of a chiral epoxide was performed. umich.edu The resulting nascent alkoxide is a reactive intermediate that could lead to side reactions. umich.edu By employing TMSO in the reaction, the alkoxide was immediately trapped as a stable trimethylsilyl ether, preventing undesired subsequent reactions and ensuring high yield and optical purity of the desired product. umich.edu
Mechanisms of Action as an Electrolyte Additive
This compound (TMSO) has emerged as a significant electrolyte additive, primarily in sodium and lithium-ion batteries, due to its multifaceted role in enhancing battery performance and longevity. Its mechanisms of action are centered on purifying the electrolyte and stabilizing the critical interfaces between the electrodes and the electrolyte.
Hydrolysis Prevention and HF Scavenging Mechanisms
A primary challenge in batteries utilizing hexafluorophosphate-based salts, such as sodium hexafluorophosphate (B91526) (NaPF₆) or lithium hexafluorophosphate (LiPF₆), is the inherent instability of the salt. These salts can react with trace amounts of water (H₂O) present in the electrolyte, leading to a hydrolysis reaction. This reaction produces highly corrosive hydrogen fluoride (HF) and other detrimental species like phosphorus pentafluoride (PF₅). HF can attack the electrode materials and other cell components, leading to capacity fade and poor cycle life.
This compound is specifically designed to counteract this degradation pathway. As a multifunctional additive, TMSO effectively removes both H₂O and HF from the electrolyte. researchgate.net The key to this scavenging ability lies in the reactive Si-N bond within the TMSO molecule. This bond is susceptible to cleavage and readily reacts with the acidic protons of HF and the hydroxyl groups of water.
The proposed scavenging reactions are as follows:
Reaction with HF: The Si-N bond in TMSO reacts with hydrogen fluoride, consuming the corrosive acid to form stable, less reactive silicon-based compounds and 2-oxazolidinone.
Reaction with H₂O: Similarly, TMSO reacts with water molecules, preventing them from participating in the hydrolysis of the LiPF₆ or NaPF₆ salt.
Interfacial Layer Formation (SEI/CEI) and Stabilization Mechanisms
Beyond its role as a scavenger, this compound actively participates in the formation of protective interfacial layers on both the anode and the cathode. These layers, known as the Solid Electrolyte Interphase (SEI) on the anode and the Cathode Electrolyte Interphase (CEI) on thecathode, are critical for stable battery function. A well-formed SEI/CEI layer should be ionically conductive but electronically insulating, preventing continuous electrolyte decomposition on the electrode surfaces.
TMSO contributes to the formation of robust and stable SEI and CEI layers. researchgate.net It is suggested that TMSO is electrochemically decomposed during the initial charging cycles. The decomposition products then deposit onto the electrode surfaces, integrating into the interfacial films. Compounds containing trimethylsilyl (TMS) groups are known to form stable CEI layers on cathode surfaces. researchgate.netnih.gov
On the Cathode: TMSO helps to form a stable and uniform CEI layer on the cathode surface, for instance, on Na₃V₂(PO₄)₃ (NVP) cathodes. researchgate.netbohrium.com This protective film suppresses the decomposition of the electrolyte at high voltages, alleviates the dissolution of transition metal ions from the cathode material, and mitigates structural damage like cracking and pulverization of the cathode particles. researchgate.net
On the Anode: The additive also contributes to building a stable SEI layer on the sodium metal anode. bohrium.com This enhanced SEI is more effective at suppressing the growth of sodium dendrites—a major cause of short circuits and safety hazards in sodium-metal batteries. researchgate.net
The synergistic effect of HF scavenging and robust interfacial film formation leads to significantly improved electrochemical performance. For example, in a sodium-metal battery with an NVP cathode, the addition of TMSO to the electrolyte resulted in remarkable cycling stability.
Electrochemical Performance with TMSO Additive
The inclusion of this compound (TMSO) as an electrolyte additive has demonstrated significant improvements in the performance of sodium-metal batteries. The data below highlights the enhanced capacity retention in cells utilizing a TMSO-optimized electrolyte compared to a basic electrolyte formulation.
| Condition | Metric | Value | Cycles | Reference |
|---|---|---|---|---|
| Room Temperature | Capacity Retention | 93.1% | 1400 | researchgate.netbohrium.com |
| 55 °C | Capacity Retention | 96.6% | 270 | researchgate.netbohrium.com |
Stereoselective and Asymmetric Applications of 3 Trimethylsilyl 2 Oxazolidinone
Preparation and Utilization of Chiral Intermediates
3-Trimethylsilyl-2-oxazolidinone (TMSO) is a versatile reagent primarily used for the silylation of various functional groups. This process is foundational for the preparation of key chiral intermediates. TMSO, often in the presence of a catalyst like triflic acid, efficiently silylates alcohols, ketones, mercaptans, and carboxylic acids researchgate.netcdnsciencepub.comcapes.gov.br. The resulting trimethylsilyl (B98337) ethers, thioethers, and esters are valuable intermediates in organic synthesis.
A significant application of TMSO is in the preparation of N-acyl oxazolidinones, which are the actual chiral auxiliaries used in many asymmetric reactions. The acylation of a chiral oxazolidinone, such as one derived from an amino acid, is a critical step. This is typically achieved by treating the oxazolidinone with an acyl chloride or anhydride (B1165640) williams.edu. While direct acylation of the oxazolidinone is common, the use of silylating agents like TMSO can facilitate these transformations under mild conditions. For instance, TMSO has been shown to be effective in the synthesis of trimethylsilyl carboxylates without the need for a catalyst tcichemicals.com. These silylated intermediates can then react with chiral oxazolidinones to form the desired N-acyl derivatives.
The general procedure for preparing an N-acyl oxazolidinone chiral intermediate involves the reaction of a chiral oxazolidinone with an acylating agent. A typical laboratory procedure might involve the use of 4-dimethylaminopyridine (B28879) (DMAP) as an acyl transfer catalyst, which allows the acylation to proceed at room temperature williams.edu.
Table 1: Common Chiral Oxazolidinone Auxiliaries
| Auxiliary Name | Structure | Precursor Amino Alcohol |
|---|---|---|
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | (1R,2S)-(-)-Norephedrine | |
| (S)-4-Benzyl-2-oxazolidinone | (S)-Phenylalaninol |
Contributions to Enantiomerically Pure Compound Synthesis
The N-acyl oxazolidinones, prepared using methodologies that can involve silylating agents like TMSO, are instrumental in the synthesis of enantiomerically pure compounds. By attaching an acyl group to the chiral oxazolidinone, the resulting imide can be deprotonated to form a chiral enolate. The steric bulk of the substituent on the oxazolidinone ring (e.g., isopropyl, benzyl) effectively shields one face of the enolate, forcing an incoming electrophile to attack from the less hindered face. This results in the formation of a new stereocenter with a high degree of predictability and control williams.eduharvard.edu.
Following the stereoselective reaction, the chiral auxiliary can be cleaved from the product under mild conditions, yielding the enantiomerically enriched product and recovering the auxiliary for reuse. This process is highly efficient and has been applied to the synthesis of a wide array of chiral building blocks.
The power of oxazolidinone-based chiral auxiliaries is particularly evident in the total synthesis of complex natural products. A notable example is the synthesis of (-)-cytoxazone, a cytokine modulator. In one synthetic route, an asymmetric aldol (B89426) addition is followed by a nucleophilic azidation/Curtius reaction sequence. The use of trimethylsilyl azide (B81097) in this process, reacting with a chiral intermediate, leads to the formation of a cyclic carbamate (B1207046) with high diastereoselectivity (as a single diastereomer), which is a key step in the total synthesis of the natural product nih.gov.
The high diastereoselectivity achieved in these reactions is crucial for building up the multiple stereocenters found in complex molecules. The predictable stereochemical outcome allows for the design of synthetic routes that can access specific stereoisomers of a target molecule.
Facilitation of Selective Reactions via the Oxazolidinone Core
The rigid, five-membered ring of the oxazolidinone core is central to its ability to facilitate selective reactions. When an acyl group is attached to the nitrogen atom, the resulting N-acyl oxazolidinone can adopt a specific conformation upon chelation with a Lewis acid or a metal cation from a base (like Li+, Na+, or Bu2B+). This chelation creates a rigid, planar enolate where one face is effectively blocked by the substituent on the chiral auxiliary williams.eduharvard.edu.
This facial bias directs the approach of electrophiles, leading to high diastereoselectivity in a variety of reactions, including:
Asymmetric Alkylations: The chiral enolate reacts with alkyl halides to produce α-alkylated carboxylic acid derivatives with excellent stereocontrol harvard.edu.
Asymmetric Aldol Reactions: The reaction of the chiral enolate with aldehydes yields β-hydroxy carbonyl compounds with predictable syn- or anti-diastereoselectivity, depending on the reaction conditions and the Lewis acid used scielo.org.mx.
Asymmetric Conjugate Additions: The enolate can undergo Michael additions to α,β-unsaturated carbonyl compounds, creating a new stereocenter at the β-position researchgate.net.
Asymmetric Diels-Alder Reactions: N-acryloyl oxazolidinones act as chiral dienophiles, reacting with dienes to form cyclic products with high endo/exo and facial selectivity harvard.edu.
The versatility of the oxazolidinone core in directing these and other reactions has made it an indispensable tool in modern organic synthesis sigmaaldrich.com.
Influence on Diastereoselectivity in Synthetic Pathways
The primary function of the oxazolidinone auxiliary is to induce high levels of diastereoselectivity. The choice of the substituent on the chiral auxiliary, the base or Lewis acid used to form the enolate, and the reaction conditions all play a role in determining the stereochemical outcome.
For example, in the alkylation of N-propionyl oxazolidinones, the formation of a (Z)-enolate through chelation control leads to a highly organized transition state. The approach of the electrophile is then directed by the steric hindrance of the auxiliary's substituent, leading to diastereomeric ratios often exceeding 99:1 williams.eduharvard.edu.
Similarly, in Diels-Alder reactions, the use of Lewis acids like Et2AlCl with N-enoyl oxazolidinones results in exceptional diastereoselectivity. The chelation of the Lewis acid to the carbonyl groups of the dienophile locks it into a conformation that favors the approach of the diene from one face, leading to high endo-selectivity and facial control harvard.edu.
Table 2: Diastereoselectivity in Asymmetric Reactions Using N-Acyl Oxazolidinone Auxiliaries
| Reaction Type | Auxiliary | Electrophile/Diene | Lewis Acid/Base | Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|---|---|
| Alkylation | (S)-4-Benzyl-2-oxazolidinone | Benzyl bromide | NaN(TMS)2 | >99:1 | williams.edu |
| Aldol Reaction | (S)-4-Isopropylthiazolidinethione | Isobutyraldehyde | TiCl4 | 98:2 | scielo.org.mx |
| Diels-Alder | (S)-4-Benzyl-2-oxazolidinone | Isoprene | Et2AlCl | >99:1 | harvard.edu |
Broader Context of Oxazolidinone Chiral Auxiliaries in Asymmetric Synthesis
The development of oxazolidinone chiral auxiliaries by David Evans and his coworkers in the 1980s was a landmark achievement in asymmetric synthesis harvard.edu. These auxiliaries, often referred to as "Evans auxiliaries," set a new standard for reliability, predictability, and versatility. They are derived from readily available and relatively inexpensive amino acids, making them accessible for both academic research and industrial applications williams.edu.
The success of the original oxazolidinone systems has spurred the development of numerous modified derivatives, including oxazolidine-2-thiones and thiazolidine-2-thiones, which can offer advantages in certain reactions or facilitate easier removal of the auxiliary scielo.org.mx. The fundamental principles of stereocontrol, however, remain the same, relying on the rigid heterocyclic core to create a biased steric environment.
The impact of oxazolidinone auxiliaries extends beyond their direct use in synthesis. They have served as powerful tools for studying the mechanisms of stereoselective reactions and have provided a foundation for the development of other chiral auxiliaries and asymmetric catalytic methods researchgate.net. The ability to reliably synthesize enantiomerically pure compounds using these auxiliaries has had a profound effect on many areas of chemistry, most notably in the synthesis of pharmaceuticals and other biologically active molecules.
Advanced Applications of 3 Trimethylsilyl 2 Oxazolidinone in Diverse Scientific Fields
Electrolyte Additive in Energy Storage Systems
3-Trimethylsilyl-2-oxazolidinone (TMSO) and related organosilicon compounds are gaining significant attention as multifunctional electrolyte additives to enhance the performance and lifespan of advanced energy storage systems, particularly sodium-ion and lithium-ion batteries. The trimethylsilyl (B98337) group is key to its functionality, enabling the stabilization of electrolytes, scavenging of harmful species, and beneficial modification of electrode surfaces.
The stability of the electrolyte is crucial for the safe and efficient operation of sodium metal batteries. Additives containing trimethylsilyl groups can play a significant role in stabilizing these electrolytes. While direct studies on this compound are emerging, the behavior of analogous compounds provides insight into its potential mechanisms. For instance, additives like (trimethylsilyl)isothiocyanate (TMSNCS) have been shown to stabilize electrolytes containing fluoroethylene carbonate (FEC) by mitigating undesired decomposition reactions, which is particularly beneficial for high-temperature performance kaist.ac.kr. The stabilization effect is critical for maintaining the integrity of the liquid phase, preventing continuous side reactions that consume active materials and degrade battery performance over time. Strategies to improve the stability of sodium metal anodes often focus on regulating the interface between the electrode and the electrolyte, a process in which silyl (B83357) additives are instrumental pnnl.govnih.gov.
The primary conducting salts in many commercial batteries, such as Lithium Hexafluorophosphate (B91526) (LiPF₆) and its sodium analogue (NaPF₆), are susceptible to thermal and chemical decomposition. This breakdown process generates highly reactive and detrimental species, including phosphorus pentafluoride (PF₅) and hydrofluoric acid (HF) researchgate.netresearchgate.net.
Trimethylsilyl-based additives can effectively counter this degradation. For example, tris(trimethylsilyl)borate (TMSB) has been shown to suppress the decomposition of LiPF₆ salt when used as an electrolyte additive nih.gov. Similarly, (trimethylsilyl)isothiocyanate (TMSNCS) can scavenge PF₅, a product of LiPF₆ decomposition, thereby preventing further detrimental reactions within the cell kaist.ac.krresearchgate.net. By neutralizing these decomposition products, this compound can help preserve the chemical balance of the electrolyte, leading to a longer and more stable battery life.
Trace amounts of water (H₂O) are inevitably present in battery components and can react with the conducting salt to produce hydrofluoric acid (HF) frontiersin.org. HF is highly corrosive and attacks both the cathode and anode materials, leading to transition metal dissolution and rapid capacity decay researchgate.net.
Compounds featuring a Si-N bond, such as N,N-diethylamino trimethylsilane (DEATMS) and N,N-diethyltrimethylsilylamine (DETMSA), have demonstrated exceptional efficacy as bifunctional additives for scavenging both H₂O and HF frontiersin.orgrsc.org. The Si-N bond is readily cleaved by these acidic species, neutralizing them in the process frontiersin.org. Other trimethylsilyl compounds are also effective; for example, (trimethylsilyl)isothiocyanate (TMSNCS) has been employed for its ability to scavenge HF and other reactive species kaist.ac.krresearchgate.net. This scavenging action prevents the cascade of degradation reactions that these impurities would otherwise trigger, thereby protecting the integrity of the cell's internal components.
Table 1: Effect of Trimethylsilyl Additives on Battery Performance
| Additive | Battery System | Key Finding | Performance Improvement |
| N,N-Diethylamino trimethylsilane (DEATMS) | Graphite/LiNi₀.₅Co₀.₂Mn₀.₃O₂ | Acts as a bifunctional additive to scavenge H₂O and neutralize HF. | Capacity retention increased from 72.0% to 85.5% after 100 cycles at high voltage rsc.org. |
| N,N-diethyltrimethylsilylamine (DETMSA) | Hard carbon vs. Na₃V₂(PO₄)₃ | Scavenges H₂O and HF, leading to a more robust SEI layer. | Maximizes cycle life to 80% compared to 40% for the blank electrolyte frontiersin.org. |
| (trimethylsilyl)isothiocyanate (TMSNCS) | NCM622/graphite | Scavenges HF and PF₅, enabling long-term stability of interfacial layers. | Capacity retention of 91.8% after 300 cycles at a 2C charge rate kaist.ac.kr. |
| Tris(trimethylsilyl)borate (TMSB) | Lithia/Li₂RuO₃ | Suppresses decomposition of LiPF₆ salt and undesirable side reactions. | Increased available capacity and improved cyclic performance nih.gov. |
The performance and stability of a battery are critically dependent on the quality of the passivation layers that form on the electrode surfaces: the Solid Electrolyte Interphase (SEI) on the anode and the Cathode Electrolyte Interphase (CEI) on the cathode. Trimethylsilyl-based additives are known to participate in the formation of these layers, creating more stable and effective interfaces.
These additives can be oxidatively decomposed during the initial charging cycles to form a stable protective layer on the cathode surface nih.govnih.gov. This CEI layer, derived from the additive, acts as a physical barrier that restricts direct contact between the electrolyte and the active cathode material, such as Na₃V₂(PO₄)₂F₃ (NVPF) or Na₃V₂(PO₄)₃ (NVP) rsc.orgresearchgate.net. On the anode side, additives contribute to a more robust and less resistive SEI, which is crucial for preventing dendrite growth on sodium metal anodes and ensuring uniform ion flux frontiersin.org. The resulting modified interphases are more effective at preventing electrolyte decomposition and minimizing impedance growth during cycling.
Functional Polymer Chemistry
In the realm of polymer chemistry, this compound serves as a valuable silylating reagent alfa-chemistry.com. Silylation is a chemical process of replacing an active proton (e.g., in an -OH or -NH group) with a trimethylsilyl group. This technique is widely used for protecting functional groups during complex synthesis steps.
While specific polymerization schemes involving this compound as a monomer are not extensively documented in the provided search results, related compounds highlight the utility of the core chemical structures. For instance, trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) has been successfully used as an initiator for the controlled, living polymerization of 2-oxazolines rsc.org. This process yields poly(2-oxazoline)s, a class of polymers with excellent biocompatibility and potential as substitutes for polyethylene glycol in biomedical applications rsc.org. The oxazolidinone structure itself is a key component in various industrially significant materials and molecules researchgate.net. The role of TMSO in this field is primarily as a reagent that facilitates the synthesis and modification of functional polymers by enabling precise control over reactive sites.
Synthesis of Functionalized Polymers
This compound is implicated in the synthesis of advanced functionalized polymers, particularly in the context of cationic ring-opening polymerization (CROP). This method is extensively used for polymerizing 2-oxazolines to create poly(2-oxazoline)s (PAOx), a class of polymers attracting significant attention for biomedical applications. The polymerization is typically initiated by electrophilic species, and compounds containing trimethylsilyl groups, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), have been successfully used as initiators for the controlled and facile synthesis of poly(2-oxazoline)s. This process allows for the creation of polymers with specific chain lengths, varied side-chain functionalities, and narrow molecular weight distributions.
The CROP of 2-oxazolines is a versatile technique that enables the production of well-defined polymer architectures, including block copolymers. The initiation with trimethylsilyl derivatives has been shown to be effective, though potentially slow, in the cationic polymerization of oxazolines. This capability is crucial for developing new polymeric materials with precisely engineered properties for advanced applications.
| Polymerization Method | Monomer Example | Initiator Class | Resulting Polymer | Key Feature |
| Cationic Ring-Opening Polymerization (CROP) | 2-ethyl-2-oxazoline | Trimethylsilyl derivatives | Poly(2-ethyl-2-oxazoline) | Controlled polymer architecture and functionality |
| Cationic Ring-Opening Polymerization (CROP) | 2-oxazolines | Trimethylsilyl triflate | Poly(2-oxazoline)s | Facile synthesis with expected chain length |
Development of Materials with Tailored Properties for Specific Applications (e.g., Drug Delivery Systems)
The functionalized polymers produced through methods involving silyl compounds are pivotal in the development of materials with tailored properties for specific, high-value applications, most notably in the biomedical field. Poly(2-oxazoline)s, for instance, are widely investigated as biomaterials for drug delivery systems and tissue engineering. Their appeal stems from properties such as hydrophilicity, excellent biocompatibility, and low immunogenicity, positioning them as promising alternatives to polyethylene glycol (PEG).
The versatility of the oxazolidinone structure is also leveraged in medicinal chemistry. The oxazolidinone core is a key pharmacophore in a class of synthetic antibiotics. nih.gov Research has focused on developing novel drug delivery systems to overcome challenges like poor water solubility of these antibiotics. nih.gov Furthermore, the incorporation of silicon into oxazolidinone antibiotic structures has been explored as a strategy to improve their therapeutic potential, for instance, by enhancing brain exposure for treating neurological infections. researchgate.net The synthesis of polymers based on or initiated by compounds like this compound allows for the creation of sophisticated materials, such as nanoparticles or hydrogels, capable of encapsulating therapeutic agents and facilitating their controlled release. researchgate.net
Analytical Chemistry Applications
Role as a Derivatizing Agent in Gas Chromatography
In the field of analytical chemistry, this compound (TMSO) serves a critical function as a derivatizing agent, specifically a trimethylsilylating reagent, for gas chromatography (GC). nih.gov Many chemical compounds, particularly those with polar functional groups like alcohols, phenols, carboxylic acids, and amines, are not sufficiently volatile or thermally stable for direct GC analysis. rsc.org Derivatization is a process used to chemically modify these analytes to make them more amenable to GC analysis. rsc.orgchemimpex.com
Silylation, the most common derivatization technique for GC, involves replacing an active hydrogen atom in a polar functional group with a non-polar trimethylsilyl (TMS) group. rsc.org As a silylating reagent, this compound effectively carries out this transformation. cdnsciencepub.commdpi.com The resulting TMS derivative of the analyte is more volatile, less polar, and more thermally stable, allowing it to be readily analyzed by gas chromatography. rsc.org This compound is part of a broader class of silylating reagents used to prepare a wide range of molecules for analysis. rsc.orgdntb.gov.ua
Table of Affected Functional Groups and Benefits of Silylation
| Functional Group | Issue for GC Analysis | Effect of Silylation | Benefit for GC |
|---|---|---|---|
| Carboxyl (-COOH) | Low volatility, polar | Replaces acidic H with TMS group | Increased volatility, better peak shape |
| Hydroxyl (-OH) | Low volatility, polar, prone to H-bonding | Replaces active H with TMS group | Increased volatility, reduced tailing |
| Amine (-NH2) | Polar, can interact with column | Replaces active H with TMS group | Reduced polarity, improved peak symmetry |
Improvement of Detection and Quantification for Quality Control
The use of this compound as a derivatizing agent directly leads to the improvement of detection and quantification in quality control processes. By converting polar analytes into their more volatile and stable TMS derivatives, the chromatographic process is significantly enhanced. rsc.orgchemimpex.com This chemical modification results in sharper, more symmetrical peaks and better resolution of components within a complex mixture. rsc.org
Improved peak shape and resolution are fundamental to accurate quantification. Poor peak shape, or "tailing," can make it difficult to determine the precise start and end of a peak, leading to errors in area calculation and, consequently, inaccurate quantification of the analyte. By minimizing these issues, silylation allows for more reliable and reproducible results. chemimpex.com This enhanced precision is crucial in quality control settings where accurate determination of component concentrations is necessary to ensure products meet required specifications. The derivatization allows a broader range of compounds to be analyzed by GC, expanding its utility as a quality control tool. chemimpex.com
Material Science Innovations
Production of Siloxane-Based Materials
This compound is involved in the innovation of siloxane-based materials. A direct application has been noted where it is used in the context of creating a polysiloxane-based ionic conductor to be used as a binder. Polysiloxanes, commonly known as silicones, are polymers featuring a backbone of repeating silicon-oxygen (Si-O-Si) units. rsc.org This unique structure imparts valuable properties such as high thermal stability, flexibility, and hydrophobicity. rsc.org
The synthesis of polysiloxanes can be achieved through various methods, including the ring-opening polymerization of cyclic siloxanes and the hydrolytic polycondensation of chlorosilanes or alkoxysilanes. rsc.orgchemimpex.com While these methods form the primary polymer backbone, the final properties of the material are often tailored through modification with functional groups. Silylating agents can play a role in the synthesis of specialized silicone monomers or in the functionalization of existing polysiloxane chains to create materials with specific properties for advanced applications. nih.govrsc.org
Development of High-Performance Materials Exhibiting Unique Thermal and Mechanical Properties
The unique structural features of this compound make it a valuable compound in the synthesis of high-performance materials, particularly polymers with enhanced thermal and mechanical properties. The presence of the oxazolidinone ring and the trimethylsilyl group contributes to the development of robust materials suitable for demanding applications.
The oxazolidinone moiety itself is a key building block for high-performance thermoplastics. Polyoxazolidinones, synthesized from corresponding epoxides and isocyanates, demonstrate significant thermal stability. Research has shown that these polymers can exhibit high glass transition temperatures, in the range of 170-180°C, and decomposition temperatures reaching up to 400°C. This thermal resilience makes them suitable for applications where materials are exposed to high temperatures.
Furthermore, this compound is specifically utilized in the production of siloxane-based materials. chemimpex.com These materials are known for their unique combination of thermal and mechanical properties, which are desirable for high-performance applications. chemimpex.com The incorporation of the trimethylsilyl group can influence the final properties of the polymer, contributing to characteristics such as thermal stability and mechanical strength.
The development of polymers with tailored properties is an active area of research. For instance, the modification of polymers with silyl groups is a known strategy to enhance their performance. In a related context, studies on poly(1-trimethylsilyl-1-propyne) (PTMSP) have shown that the introduction of stabilizers can significantly improve the thermal-oxidative stability of the material. mdpi.com While not directly involving this compound, this research highlights the importance of silicon-containing moieties in developing materials with superior thermal properties.
Below is a table summarizing the thermal properties of high-performance polymers related to the oxazolidinone structure.
| Polymer Type | Glass Transition Temperature (Tg) | Decomposition Temperature |
| Polyoxazolidinones | 170-180°C | Up to 400°C |
Contributions to Pharmaceutical Development
This compound plays a significant role in the pharmaceutical industry, primarily in the synthesis of intermediates and in enhancing the physicochemical properties of drug candidates.
Development of Pharmaceutical Intermediates
This compound is employed in the development of pharmaceutical intermediates. chemimpex.com The oxazolidinone ring is a critical structural motif found in a number of antibiotics. The synthesis of these complex molecules often requires the use of versatile building blocks and protecting groups to achieve the desired chemical transformations with high efficiency and selectivity. This compound serves as a valuable reagent in these synthetic pathways.
Enhancement of Stability and Solubility of Drug Candidates
A significant challenge in drug development is ensuring that a potential drug molecule has adequate stability and solubility to be effective. This compound is utilized to enhance these crucial properties in drug candidates. chemimpex.com The introduction of the trimethylsilyl group can modify the polarity and intermolecular interactions of a compound, which in turn can lead to improved solubility in various solvents. chemimpex.com This is a critical factor for effective drug formulation and delivery.
The table below outlines the key contributions of this compound in pharmaceutical development.
| Application Area | Function of this compound |
| Pharmaceutical Intermediates | Serves as a building block for complex molecules, including antibiotics containing the oxazolidinone ring. chemimpex.com |
| Drug Candidate Properties | Enhances the stability and solubility of potential drug molecules. chemimpex.com |
Computational and Theoretical Investigations of 3 Trimethylsilyl 2 Oxazolidinone
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. To date, specific DFT studies exclusively focused on 3-Trimethylsilyl-2-oxazolidinone are not extensively available in publicly accessible literature. However, the principles of DFT have been broadly applied to the oxazolidinone class of compounds, offering a foundational understanding that can be extrapolated to the trimethylsilyl (B98337) derivative.
While direct computational studies on the role of this compound in inhibiting reactions with water (H₂O) and hydrogen fluoride (B91410) (HF) are not specifically documented, the function of the trimethylsilyl group as a protecting agent is well-established. In the context of more complex oxazolidinone derivatives, particularly in peptide synthesis, the N-H group of the oxazolidinone ring can be reactive. The introduction of a trimethylsilyl group effectively "caps" this reactive site.
A theoretical DFT analysis would likely confirm that the silicon-nitrogen bond in this compound is susceptible to hydrolysis but provides temporary protection. The mechanism would involve the lone pair of electrons on the oxygen atom of a water molecule attacking the silicon atom, leading to the formation of a pentacoordinate silicon intermediate. Subsequent proton transfer and cleavage of the Si-N bond would regenerate the N-H group of the oxazolidinone and form trimethylsilanol. This protective role is crucial in multi-step syntheses where the unprotected N-H could interfere with desired reactions.
DFT calculations are instrumental in predicting the reactivity and selectivity of chemical compounds. For this compound, DFT could be used to calculate molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these frontier orbitals would indicate the molecule's susceptibility to nucleophilic or electrophilic attack.
In the broader context of oxazolidinones used in asymmetric synthesis, DFT studies have been pivotal in understanding the stereochemical outcomes of reactions. For N-acylated oxazolidinones, the conformation of the acyl group and the steric hindrance provided by the oxazolidinone ring direct the approach of incoming reagents, leading to high levels of stereoselectivity. While this compound itself is not typically used as a chiral auxiliary in this manner, DFT studies on related structures underscore the power of this method in predicting reaction outcomes. A DFT analysis of this compound would likely focus on its reactivity as a silylating agent, predicting the relative ease of transferring the trimethylsilyl group to various nucleophiles.
Molecular Modeling and Conformational Analysis
Specific molecular modeling and detailed conformational analysis studies for this compound are not widely reported in peer-reviewed literature. However, the general conformational preferences of five-membered heterocyclic rings are well-understood. The oxazolidinone ring is expected to be largely planar, though slight puckering in an "envelope" or "twist" conformation is possible to minimize steric strain. The exocyclic N-Si bond and the trimethylsilyl group will have preferred orientations to minimize steric interactions with the oxazolidinone ring. Computational modeling would be essential to determine the energy barriers between different conformations and to identify the lowest energy (most stable) structure.
Structure-Activity Relationship (SAR) and Structure-Uptake Relationship (SUR) Studies (in the context of the oxazolidinone scaffold)
While this compound is primarily a synthetic intermediate, the oxazolidinone scaffold is a critical pharmacophore in a major class of antibiotics. Extensive Structure-Activity Relationship (SAR) and, more recently, Structure-Uptake Relationship (SUR) studies have been conducted on antibacterial oxazolidinones, such as linezolid. nih.govnih.govnih.govresearchgate.netrsc.org
These studies have revealed key structural features necessary for antibacterial activity. nih.govnih.gov The core of the pharmacophore consists of the oxazolidinone ring, typically with an (S)-configuration at the C5 position, an N-aryl substituent (B-ring), and a side chain at C5. nih.gov Modifications to these regions have a profound impact on potency, spectrum of activity, and pharmacokinetic properties.
Key SAR and SUR Findings for the Oxazolidinone Scaffold:
| Structural Region | Key Findings |
| Oxazolidinone A-Ring | The core scaffold is essential for binding to the peptidyl transferase center of the bacterial 50S ribosomal subunit. nih.govmdpi.com |
| N-Aryl B-Ring | A 3-fluorophenyl group is often optimal for potent activity. nih.gov The B-ring is involved in π-stacking interactions within the ribosomal binding site. nih.gov |
| C5 Side Chain | An acetamidomethyl group is a common feature, with the N-H group acting as a crucial hydrogen bond donor. nih.gov Modifications to this side chain can modulate activity against resistant strains. nih.gov |
| C- and D-Rings | Appending additional ring systems to the N-aryl group can enhance potency and affect the spectrum of activity, including against Gram-negative bacteria. nih.govnih.gov These modifications are critical for overcoming efflux and permeability barriers in Gram-negative pathogens. nih.gov |
Interactive Data Table: SAR of Oxazolidinones
SUR studies, which are crucial for understanding how to get drugs into challenging Gram-negative bacteria, have shown that small structural changes can significantly impact a molecule's ability to permeate the bacterial outer membrane and evade efflux pumps. nih.govresearchgate.net For the oxazolidinone class, this often involves a delicate balance of hydrophilicity and lipophilicity, as well as the introduction of specific polar groups. nih.gov
While these SAR and SUR studies are not directly on this compound, they highlight the chemical versatility of the oxazolidinone ring system and the extensive research that has been built upon this scaffold.
Future Directions and Emerging Research Areas for 3 Trimethylsilyl 2 Oxazolidinone
Exploration of New Catalytic Systems for its Application
While 3-Trimethylsilyl-2-oxazolidinone is effective for silylating various functional groups, research is moving towards the use of catalytic systems to enhance its reactivity and selectivity, minimizing the need for stoichiometric activators. A key area of development is the use of acid catalysts to facilitate silylation. For instance, triflic acid has been demonstrated as an effective catalyst for the silylation of ketones, alcohols, mercaptans, and carboxylic acids using TMSO. researchgate.net
The broader field of oxazolidinone synthesis is seeing a surge in the development of novel catalysts, which could inspire new applications for TMSO. Researchers are exploring metal-free systems and noble-metal-free catalysts for the transformation of CO2 into valuable oxazolidinone structures. researchgate.net For example, simple ammonium (B1175870) ferrates have been shown to be competent catalysts for the coupling of CO2 with aziridines to yield 5‐substituted 1,3‐oxazolidin‐2‐ones. researchgate.net Similarly, palladium-catalyzed oxidative carbonylation is a powerful method for synthesizing complex heterocyclic compounds, including oxazolidinones. researchgate.net The principles from these catalytic systems, particularly those that are robust and operate under mild conditions, could be adapted for TMSO-mediated reactions, potentially leading to new synthetic methodologies where TMSO acts not just as a protecting group but as a key component in a catalytic cycle.
Table 1: Catalytic Systems in Oxazolidinone Chemistry
| Catalyst System | Reaction Type | Application Context | Reference |
|---|---|---|---|
| Triflic Acid | Silylation | Catalyzes silylation of various functional groups with TMSO. | researchgate.net |
| PdI2/KI | Oxidative Carbonylation | Synthesis of 2-oxazolidinone (B127357) derivatives. | researchgate.net |
| Ammonium Ferrates | CO2 Coupling | Catalyzes coupling of CO2 with aziridines to form oxazolidinones. | researchgate.net |
| CuBr/Ionic Liquid | Three-component reaction | Green synthesis of 2-oxazolidinones from CO2, propargylic alcohols, and 2-aminoethanols. | mdpi.com |
| Gold(I) Catalysts | Intramolecular Hydroamination | Promotes O-cyclization or N-cyclization to form imidazolidin-2-ones. | mdpi.com |
Integration into Advanced Materials Science Beyond Current Scope
The application of this compound is expanding beyond traditional organic synthesis into the realm of materials science. chemimpex.com Its unique structure, combining a reactive silyl (B83357) group with a stable oxazolidinone ring, makes it a valuable building block for advanced materials. Current research utilizes TMSO in the production of siloxane-based materials, which are known for their unique thermal and mechanical properties suitable for high-performance applications. chemimpex.com
Furthermore, TMSO is employed in polymer chemistry for the synthesis of functionalized polymers. chemimpex.com These polymers can be designed with tailored properties for specific uses, such as drug delivery systems. chemimpex.com Future research is expected to focus on creating novel monomers derived from TMSO, leading to polymers with enhanced thermal stability, specific surface properties, and biocompatibility. The ability to precisely introduce the trimethylsilyl (B98337) group allows for post-polymerization modifications, opening pathways to smart materials that can respond to external stimuli.
Novel Applications in Sustainable Chemistry and Green Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes, and the chemistry of oxazolidinones is no exception. A major focus is the use of carbon dioxide (CO2) as a renewable C1 source for synthesizing N-containing heterocyclic compounds, which aligns with the goals of sustainability. researchgate.net The development of catalytic systems that can efficiently fix CO2 into valuable chemicals like oxazolidinones is an active area of research. researchgate.net
One prominent example is the development of a CuBr/ionic liquid system that efficiently catalyzes the three-component reaction of propargylic alcohols, 2-aminoethanols, and CO2 to produce 2-oxazolidinones. mdpi.com This system is notable for its high turnover number and the ability to be recycled, demonstrating excellent sustainability. mdpi.com While this research focuses on the synthesis of the oxazolidinone core, it sets a precedent for the green application of its derivatives. Future work could involve using TMSO in environmentally benign reaction media, such as ionic liquids, or developing one-pot procedures that minimize waste by telescoping multiple reaction steps. researchgate.netresearchgate.net The efficiency of TMSO in silylation reactions can contribute to greener processes by improving yields and reducing the need for harsh reagents and protecting group manipulations. chemimpex.com
Deeper Mechanistic Understanding Through Advanced Spectroscopic and Computational Techniques
A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. Advanced computational and spectroscopic techniques are becoming indispensable tools for studying the reactivity of compounds like this compound. Density Functional Theory (DFT) is being used to investigate the reaction of CO2 with aziridines to form oxazolidinones, revealing mechanistic details such as the initial coordination of the CO2 molecule to the nitrogen atom of the aziridine (B145994). researchgate.net
Molecular Electron Density Theory (MEDT) has been applied to study related [3+2] cycloaddition reactions involving trimethylsilyldiazoalkanes, providing insights into their reactivity and the one-step mechanism of these polar reactions. mdpi.com Such computational studies can predict activation enthalpies and the influence of non-covalent interactions on stereoselectivity. mdpi.com For more complex systems, Ab initio molecular dynamics (AIMD) simulations are used to explore reaction pathways and understand selectivity, especially in cases where traditional transition state theory may be insufficient. escholarship.org In the context of biologically active oxazolidinones, molecular modeling techniques like docking studies and molecular dynamics simulations are employed to understand their interactions with molecular targets, such as bacterial ribosomes. mdpi.com The application of these advanced computational methods to reactions involving TMSO will undoubtedly uncover new mechanistic insights, enabling more rational catalyst design and the prediction of reaction outcomes with greater accuracy.
Table 2: Advanced Techniques for Mechanistic Studies in Oxazolidinone Chemistry
| Technique | Application | Key Findings/Insights | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Mechanistic study of CO2 fixation by aziridines. | Elucidates the ring-opening conversion mechanism to form oxazolidinones. | researchgate.net |
| Molecular Electron Density Theory (MEDT) | Analysis of [3+2] cycloaddition reactions of trimethylsilyldiazoalkanes. | Characterizes polar, one-step reaction mechanisms and predicts activation energies. | mdpi.com |
| Molecular Docking & Dynamics | Understanding antibacterial action of oxazolidinones. | Reveals binding affinities and molecular interactions with bacterial ribosomal units. | mdpi.com |
| Ab initio Molecular Dynamics (AIMD) | Investigating complex organometallic reaction pathways. | Rationalizes product selectivity and identifies byproducts by modeling post-transition state dynamics. | escholarship.org |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Trimethylsilyl-2-oxazolidinone, and how can purity be optimized?
- Methodological Answer : A common synthesis involves reacting tetrachloromonospirocyclotriphosphazene derivatives with carbazolyldiamine in tetrahydrofuran (THF) under inert conditions, using triethylamine (EtN) as a base to neutralize HCl byproducts . Purity optimization includes column chromatography for isolation and rigorous solvent evaporation to remove residual triethylammonium chloride. Monitoring via thin-layer chromatography (TLC) ensures reaction completion. Purity levels ≥98% are achievable, as noted in supplier specifications .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (particularly H and C) is critical for structural confirmation, while X-ray crystallography resolves stereochemical ambiguities in derivatives . High-resolution mass spectrometry (HRMS) validates molecular weight, and infrared (IR) spectroscopy identifies functional groups like the oxazolidinone carbonyl.
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact. Storage in anhydrous conditions (under nitrogen or argon) prevents hydrolysis. Material Safety Data Sheets (MSDS) recommend disposal via licensed hazardous waste services, as the compound may generate toxic byproducts upon decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictory NMR data observed in this compound derivatives?
- Methodological Answer : Contradictions in NMR signals may arise from dynamic stereochemical effects (e.g., ring puckering in oxazolidinones). Variable-temperature NMR can clarify conformational exchange, while 2D techniques (COSY, NOESY) elucidate spatial relationships. Cross-validation with X-ray crystallography or computational modeling (DFT) is advised .
Q. What role does this compound play in asymmetric synthesis as a chiral auxiliary?
- Methodological Answer : The trimethylsilyl group enhances steric bulk and electron-withdrawing effects, enabling enantioselective alkylation or acylation reactions. For example, fluorinated oxazolidinone auxiliaries direct stereochemistry in palladium-catalyzed cross-couplings, with diastereomeric ratios >20:1 achieved via optimized reaction conditions (e.g., low temperatures, Lewis acid additives) .
Q. How can reaction conditions be optimized for this compound-mediated transformations?
- Methodological Answer : Solvent polarity (e.g., dichloromethane vs. THF) significantly impacts reactivity. Kinetic studies using in-situ FTIR or HPLC can identify rate-limiting steps. For photochemical reactions, UV-Vis spectroscopy helps tailor light wavelengths to excitation profiles. Temperature gradients (e.g., −78°C to room temperature) minimize side reactions in sensitive substrates .
Q. What strategies mitigate decomposition of this compound under acidic or basic conditions?
- Methodological Answer : Buffering agents (e.g., sodium bicarbonate) stabilize pH in aqueous-organic biphasic systems. Silica gel additives in reaction mixtures scavenge trace acids. For prolonged storage, molecular sieves (3Å) and antioxidant stabilizers (e.g., BHT) are recommended .
Q. How can impurity profiles of this compound be systematically analyzed?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV/Vis or charged aerosol detection (CAD) identifies organic impurities. Gas chromatography-mass spectrometry (GC-MS) detects volatile byproducts. Thresholds for unspecified impurities should align with ICH Q3A guidelines (<0.10% for APIs) .
Q. What electronic effects govern the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer : The oxazolidinone carbonyl acts as an electron-deficient site, facilitating nucleophilic attack. Trimethylsilyl groups modulate electron density via σ-inductive effects, which can be quantified using Hammett substituent constants (σ). Computational studies (NBO analysis) correlate these effects with transition-state stabilization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
